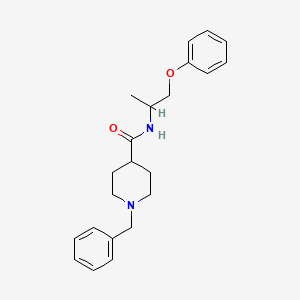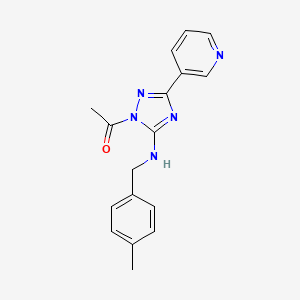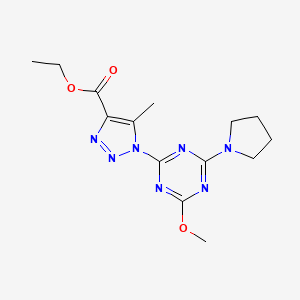
3-氯苯基-3-(4-氟苯基)丙烯酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves reacting chlorophenol and acryloyl chloride in the presence of triethylamine in ethyl acetate solution. For instance, 4-chlorophenyl acrylate was prepared using a similar methodology, which could be adapted for synthesizing 3-chlorophenyl 3-(4-fluorophenyl)acrylate by choosing appropriate starting materials (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Molecular Structure Analysis
The molecular structure of compounds related to 3-chlorophenyl 3-(4-fluorophenyl)acrylate has been studied using techniques such as IR and X-ray diffraction. For example, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and its structure confirmed by these methods, providing insights into the molecular geometry that would be relevant for 3-chlorophenyl 3-(4-fluorophenyl)acrylate as well (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Chemical Reactions and Properties
The reactivity and chemical properties of acrylate compounds have been extensively studied. Copolymerization reactions involving chlorophenyl acrylate with other monomers demonstrate the reactivity of these compounds in forming polymers, which can be applicable to 3-chlorophenyl 3-(4-fluorophenyl)acrylate for developing new materials (Thamizharasi et al., 1999).
Physical Properties Analysis
The physical properties such as thermal stability and molecular weight of polymers derived from chlorophenyl acrylate have been analyzed, offering insights into the properties that 3-chlorophenyl 3-(4-fluorophenyl)acrylate-based polymers might exhibit. As the concentration of chlorophenyl acrylate increases in the copolymer, its thermal stability also increases, indicating potential applications in areas requiring materials with high thermal stability (Thamizharasi et al., 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity ratios and polymerization behavior of chlorophenyl acrylate compounds, have been studied. These properties are critical for understanding how 3-chlorophenyl 3-(4-fluorophenyl)acrylate might react under different conditions, influencing its suitability for various applications (Thamizharasi et al., 1999).
科学研究应用
Sensor Development
A study explored the synthesis of a water-soluble polymer incorporating a fluorescein-bearing acrylate for sensing Fe³⁺ ions. The polymer demonstrated a linear response to Fe³⁺ concentrations, suggesting its potential as a reusable sensor in aqueous solutions (Wang et al., 2008).
Material Synthesis and Copolymerization
Research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, including variants with chloro and fluoro substitutions, showed successful copolymerization with styrene. These novel acrylates, characterized by their thermal and structural properties, demonstrate the versatility of acrylate derivatives in creating advanced polymer materials with tailored properties (Whelpley et al., 2022).
Corrosion Inhibition
A derivative of 3-chlorophenyl 3-(4-fluorophenyl)acrylate was investigated for its ability to inhibit corrosion on mild steel in acidic environments. The study found that these derivatives effectively adsorbed onto the metal surface, acting as mixed-type inhibitors and demonstrating the potential for acrylate derivatives in corrosion protection applications (Lgaz et al., 2017).
Photopolymerization and Crosslinking
Research on novel photo-cross-linkable polymers, incorporating chlorophenyl acrylate units, highlighted their potential as effective corrosion inhibitors for mild steel in acidic solutions. These polymers demonstrated significant efficiency, underscoring the role of acrylate derivatives in developing advanced protective coatings (Baskar et al., 2014).
作用机制
未来方向
属性
IUPAC Name |
(3-chlorophenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO2/c16-12-2-1-3-14(10-12)19-15(18)9-6-11-4-7-13(17)8-5-11/h1-10H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDBSMWVSCZPDA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5591954.png)

![cyclopentanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5591972.png)

![N-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5591992.png)
![3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5591993.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)
![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)


![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)
![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)